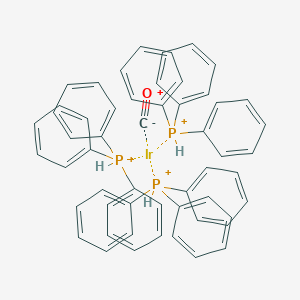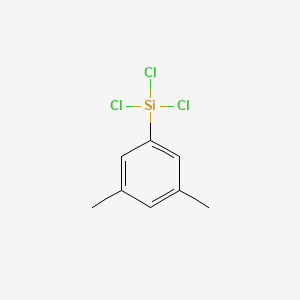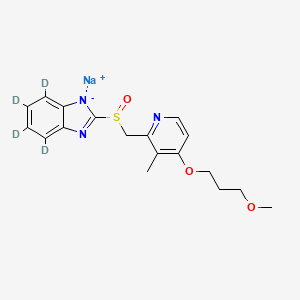
N-Cyclohexyl-desmethyl Bimatoprost
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-desmethyl Bimatoprost is a synthetic compound derived from Bimatoprost, a prostaglandin analog. Bimatoprost is primarily used in the treatment of glaucoma and ocular hypertension by increasing the outflow of aqueous fluid from the eyes. This compound is a modified version of Bimatoprost, where the cyclohexyl group replaces the ethyl group, potentially altering its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-desmethyl Bimatoprost involves multiple steps, starting from the basic structure of Bimatoprost. The key steps include:
Oxidation: The initial compound undergoes an oxidation reaction to introduce the necessary functional groups.
Substitution: The ethyl group in Bimatoprost is replaced with a cyclohexyl group through a substitution reaction.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the same oxidation and substitution reactions.
Automated Purification: High-throughput chromatographic systems are used for purification.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-desmethyl Bimatoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological activity.
Substitution: The cyclohexyl group can be substituted with other groups to create new analogs.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents like potassium permanganate or chromium trioxide are used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties .
Applications De Recherche Scientifique
N-Cyclohexyl-desmethyl Bimatoprost has several scientific research applications:
Chemistry: Used as a reference material in the synthesis of new prostaglandin analogs.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Medicine: Investigated for potential therapeutic uses beyond glaucoma, such as in hair growth stimulation.
Industry: Utilized in the development of new ophthalmic formulations and drug delivery systems
Mécanisme D'action
N-Cyclohexyl-desmethyl Bimatoprost exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2). It lowers intraocular pressure by enhancing both conventional and uveoscleral outflow pathways. The compound may act as a prodrug or directly stimulate FP receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bimatoprost: The parent compound, used primarily for glaucoma treatment.
Latanoprost: Another prostaglandin analog used for similar indications.
Travoprost: Similar to Bimatoprost and Latanoprost, used in ocular hypertension.
Uniqueness
N-Cyclohexyl-desmethyl Bimatoprost is unique due to the presence of the cyclohexyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs. This structural modification can potentially lead to variations in efficacy, receptor binding, and metabolic stability .
Propriétés
Formule moléculaire |
C29H43NO4 |
|---|---|
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
(Z)-N-cyclohexyl-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C29H43NO4/c31-24(18-17-22-11-5-3-6-12-22)19-20-26-25(27(32)21-28(26)33)15-9-1-2-10-16-29(34)30-23-13-7-4-8-14-23/h1,3,5-6,9,11-12,19-20,23-28,31-33H,2,4,7-8,10,13-18,21H2,(H,30,34)/b9-1-,20-19+/t24-,25+,26+,27-,28+/m0/s1 |
Clé InChI |
VACHMGFXQDUKEU-MXGDMWONSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)CCC/C=C\C[C@H]2[C@H](C[C@H]([C@@H]2/C=C/[C@H](CCC3=CC=CC=C3)O)O)O |
SMILES canonique |
C1CCC(CC1)NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)



